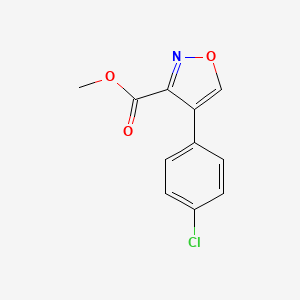
6-methyl-5-prop-2-enyl-2-prop-2-enylsulfanyl-1H-pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-5-prop-2-enyl-2-prop-2-enylsulfanyl-1H-pyrimidin-4-one, commonly referred to as MPTP, is a chemical compound that has been extensively studied in scientific research. MPTP is a pyrimidine derivative that is used as a tool in the study of Parkinson's disease and related disorders. The compound was first synthesized in the 1970s and has since been used to investigate the mechanisms of action of Parkinson's disease and potential treatments for the disorder.
Mécanisme D'action
MPTP is metabolized in the body to form MPP+, a neurotoxin that selectively damages dopamine-producing neurons in the brain. This damage is believed to be the cause of Parkinson's disease symptoms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPTP are well-documented in scientific research. The compound selectively damages dopamine-producing neurons in the brain, leading to a decrease in dopamine levels. This decrease in dopamine levels is responsible for the symptoms of Parkinson's disease, including tremors, rigidity, and impaired movement.
Avantages Et Limitations Des Expériences En Laboratoire
MPTP is a useful tool in the study of Parkinson's disease and related disorders. The compound selectively damages dopamine-producing neurons in the brain, making it a valuable tool for investigating the mechanisms of action of the disease. However, MPTP has limitations in lab experiments, including the fact that it is a neurotoxin and can cause damage to the brain if not used properly.
Orientations Futures
There are many future directions for research involving MPTP. One area of research is the development of new treatments for Parkinson's disease that target the mechanisms of action of the disease. Another area of research is the study of the long-term effects of MPTP exposure on the brain. Additionally, research is needed to better understand the biochemical and physiological effects of MPTP on the brain and its potential use as a tool in other areas of scientific research.
Méthodes De Synthèse
MPTP can be synthesized using a multi-step process that involves the reaction of various chemicals. The synthesis method involves the reaction of 2-methyl-1,2,3,4-tetrahydroisoquinoline with N-methyl-N-nitrosourea to form N-methyl-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. This compound is then oxidized to form MPTP.
Applications De Recherche Scientifique
MPTP has been extensively studied in scientific research, particularly in the field of Parkinson's disease research. The compound is used as a tool to study the mechanisms of action of the disease and potential treatments for the disorder. MPTP is also used to study the effects of drugs on the dopamine system, which is involved in the development of Parkinson's disease.
Propriétés
IUPAC Name |
4-methyl-5-prop-2-enyl-2-prop-2-enylsulfanyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-4-6-9-8(3)12-11(13-10(9)14)15-7-5-2/h4-5H,1-2,6-7H2,3H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOBFNINEWREKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-methylbenzamide](/img/structure/B2665418.png)
![N'-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,5-dimethoxybenzohydrazide](/img/structure/B2665420.png)






![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2665431.png)
![N-(2-fluorophenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2665433.png)

methanone](/img/structure/B2665437.png)